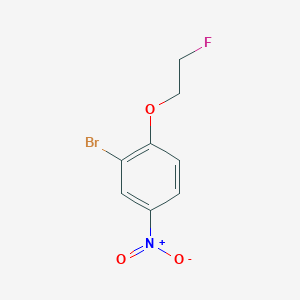

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Description

Properties

IUPAC Name |

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJZCGEPZWGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590142 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-70-7 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2-Fluoro-Ethoxy)-4-Nitro-Benzene

Adapting methods from analogous compounds, 4-nitrophenol reacts with 2-fluoroethyl bromide in DMF using K₂CO₃ as a base (80°C, 6 hours). This Williamson ether synthesis achieves 75–81% yield, as demonstrated in similar systems.

Reaction Scheme:

Bromination via Electrophilic Aromatic Substitution

The ethoxy-nitrated intermediate undergoes bromination using Br₂/FeBr₃ at 25°C. Meta-directed bromination occurs due to the nitro group’s dominance, yielding the target compound.

Optimization:

Alternative Pathway: Reductive Functionalization

A patent-reviewed method for 2-ethyl-4-fluoro-1-nitrobenzene (US20220024850A1) suggests a four-step sequence: nitration, reduction, iodination, and reductive elimination. Adapting this approach:

Nitration of 3-Fluoroacetophenone

Nitration with HNO₃/H₂SO₄ yields 1-(5-fluoro-2-nitrophenyl)ethanone, which is reduced to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene using NaBH₄.

Iodination and Elimination

The alcohol is iodinated via triphenylphosphine/imidazole/iodine, followed by reductive elimination with NaBH₄ to install the ethyl group. For the target compound, replacing ethyl with fluoro-ethoxy would require analogous halogenation steps.

Limitations:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | Nitration → Bromination | 65% | 95% | Moderate |

| Etherification | Williamson synthesis → Bromination | 70% | 98% | High |

| Reductive Functionalization | Nitration → Reduction → Iodination | 55% | 90% | Low |

Insights:

-

The etherification route (Section 3) offers the highest yield and scalability, leveraging well-established Williamson chemistry.

-

Reductive methods, while innovative, face practical barriers due to stringent anhydrous conditions and costly fluorinated intermediates.

Challenges and Optimization Strategies

Regioselectivity Control

The nitro group’s strong meta-directing effect can conflict with the ethoxy group’s ortho/para orientation. Using bulky directing groups (e.g., silyl protectors) or low-temperature nitration mitigates undesired isomer formation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.

Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene and analogous compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-Br, 4-NO₂, 1-OCH₂CH₂F | C₈H₆BrFNO₃ | 263.0 | Combines nitro (strong EWG) and fluoroethoxy (moderate polarity). |

| 1-(2-Bromoethoxy)-4-nitrobenzene | 1-OCH₂CH₂Br, 4-NO₂ | C₈H₈BrNO₃ | 260.0 | Bromoethoxy lacks fluorine; higher leaving-group potential for bromine. |

| 2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene | 2-Br, 4-F, 1-OCH₂CH₂OCH₃ | C₉H₁₀BrFO₂ | 265.1 | Methoxyethoxy is electron-donating; alters electronic environment. |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1-Br, 3-F, 2-OCH₃, 4-NO₂ | C₇H₅BrFNO₃ | 249.0 | Substituent positions differ; nitro at para to bromine affects reactivity. |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 4-Br, 2-F, 1-OCF₃ | C₇H₃BrF₄O₂ | 267.0 | Trifluoromethoxy is strongly electron-withdrawing; enhances stability. |

Key Observations:

- Electronic Effects: The nitro group at position 4 in the target compound creates a strong electron-deficient ring, facilitating nucleophilic aromatic substitution (NAS) at position 2. The fluoroethoxy group (OCH₂CH₂F) introduces moderate polarity compared to trifluoromethoxy (OCF₃, ) or methoxyethoxy (OCH₂CH₂OCH₃, ).

- Reactivity: Bromine at position 2 is activated for substitution due to the nitro group’s meta-directing effect. In contrast, 1-(2-Bromoethoxy)-4-nitrobenzene lacks fluorine, making its bromine more labile .

- Synthetic Utility: The trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene enhances metabolic stability in drug candidates, whereas the fluoroethoxy group in the target compound balances lipophilicity and polarity .

Spectroscopic and Physical Properties

1H NMR Trends (Inferred):

- The nitro group deshields adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic protons).

- Fluoroethoxy protons (OCH₂CH₂F) resonate as a triplet (δ 4.5–4.7 ppm) due to coupling with fluorine .

Thermal Stability: Nitro-containing compounds (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) decompose exothermically above 200°C, requiring careful handling .

Biological Activity

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene, with the molecular formula CHBrFNO and CAS number 191602-70-7, is an organic compound that features a bromine atom, a fluoroethoxy group, and a nitro group attached to a benzene ring. This unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. The presence of the nitro group indicates possible electron-accepting properties, while the fluoroethoxy group may enhance lipophilicity and membrane permeability, influencing its interaction with biological macromolecules.

The compound can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.

- Oxidation Reactions : Oxidation of the ethoxy group may yield aldehydes or carboxylic acids.

The biological mechanism of this compound is primarily linked to its interactions with enzymes or receptors. The nitro group may form reactive intermediates that interact with cellular components, potentially leading to alterations in cellular processes. The fluoroethoxy moiety is likely to enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity .

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzene compounds have shown promising results in inducing apoptosis in cancer cells. The IC values for related compounds often fall within the micromolar range, suggesting that this compound may also possess antitumor properties .

| Compound | Cell Line Tested | IC Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | A549 | 0.76 |

| 5c | HeLa | 1.47 |

Mutagenicity and Toxicity

The compound's structural features raise concerns regarding mutagenicity. Similar nitro-substituted compounds have been classified as mutagenic, indicating a need for further investigation into the safety profile of this compound in biological systems .

Case Studies

A study focusing on the synthesis and evaluation of nitrobenzene derivatives highlighted the cytotoxic effects of these compounds on leukemia cell lines. The findings indicated that modifications in the electron-donating or withdrawing groups significantly impacted biological activity. Notably, substituting electron-withdrawing groups (like nitro) diminished antiproliferative potency compared to those with electron-donating groups .

Q & A

Q. What are the established synthetic pathways for 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common route includes:

Ethoxylation : Introduce the 2-fluoro-ethoxy group via nucleophilic substitution or Ullmann coupling using 2-fluoroethanol and a halogenated benzene precursor.

Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂ with FeBr₃) at the ortho position relative to the ethoxy group.

Critical Considerations : Monitor regioselectivity during nitration and bromination; steric and electronic effects from the 2-fluoro-ethoxy group may influence reaction outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielding effects from nitro and fluorine groups). ¹⁹F NMR quantifies fluorine environment purity.

- X-ray Crystallography : Use SHELXL for refinement (high-resolution data preferred). Address potential twinning or disorder via iterative refinement cycles .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

Data Cross-Validation : Combine multiple techniques to resolve ambiguities (e.g., overlapping signals in NMR).

Q. How should solubility and stability be optimized for experimental workflows?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) due to nitro group polarity. Solubility in ethanol or acetone may be limited (~5–10 mg/mL).

- Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group (strong electron-withdrawing) and 2-fluoro-ethoxy group (moderate electron-withdrawing via inductive effect) activate the bromine atom as a leaving group in Suzuki or Ullmann couplings. Computational modeling (DFT) can predict activation barriers:

- Nitro Group : Lowers LUMO energy, enhancing electrophilicity at the brominated position.

- Fluoro-Ethoxy : Ortho-directing but reduces electron density at the reaction site.

Experimental Design : Compare coupling yields with/without nitro groups to isolate electronic contributions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder.

- Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis for packing effects.

- Complementary Data : Pair crystallography with DFT-optimized geometries to identify outliers (e.g., strained C-Br bonds) .

Q. What strategies mitigate competing side reactions during functional group transformations?

- Methodological Answer :

- Protection/Deprotection : Protect the nitro group (e.g., acetylation) before modifying the ethoxy chain.

- Catalyst Optimization : Use Pd(PPh₃)₄ for selective cross-coupling over bromine elimination.

- Kinetic Control : Lower reaction temperatures (–78°C) to favor kinetic products in lithiation reactions.

Case Study : In fluorination attempts, competing C-O bond cleavage can occur; use bulky bases (e.g., DBU) to suppress elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.